![molecular formula C21H16N6O2S B2373148 N-(2-chloro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea CAS No. 1112348-38-5](/img/new.no-structure.jpg)
N-(2-chloro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a urea linkage connecting two aromatic rings, one of which contains a chlorine and methyl substituent, while the other features an indole moiety.
准备方法
The synthesis of N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea typically involves the reaction of 2-chloro-4-methylaniline with 4-(1H-indol-2-yl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The chlorine atom in the 2-chloro-4-methylphenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the molecule into its constituent amines and isocyanates.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may play a role in binding to biological receptors, while the urea linkage could facilitate interactions with enzymes or other proteins. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea can be compared to other similar compounds, such as:
N-(2-chloro-4-methylphenyl)-N’-phenylurea: Lacks the indole moiety, which may result in different biological activities and chemical properties.
N-(2-chloro-4-methylphenyl)-N’-(4-methoxyphenyl)urea: Contains a methoxy group instead of the indole moiety, potentially altering its reactivity and applications.
N-(2-chloro-4-methylphenyl)-N’-(4-nitrophenyl)urea: The presence of a nitro group can significantly impact the compound’s electronic properties and reactivity.
These comparisons highlight the uniqueness of N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea, particularly due to the presence of the indole moiety, which may confer distinct biological and chemical properties.
属性
CAS 编号 |
1112348-38-5 |
|---|---|
分子式 |
C21H16N6O2S |
分子量 |
416.46 |
IUPAC 名称 |
6-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H16N6O2S/c1-13-7-5-6-10-15(13)19-23-17(29-26-19)12-30-21-24-18-16(11-22-25-18)20(28)27(21)14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,22,25) |
InChI 键 |
RNXTUIKASDTOID-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide](/img/structure/B2373065.png)
![ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2373066.png)
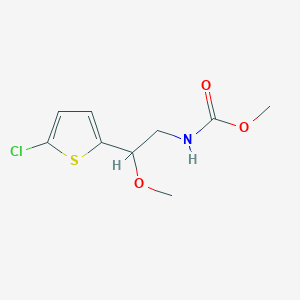
![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2373073.png)
![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2373074.png)
![3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2373075.png)
![4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-[(dimethylamino)methylene]benzenecarboxamide](/img/structure/B2373078.png)
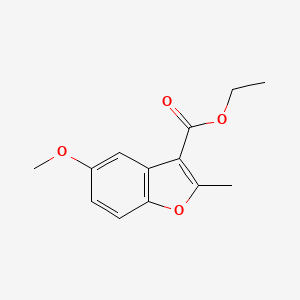
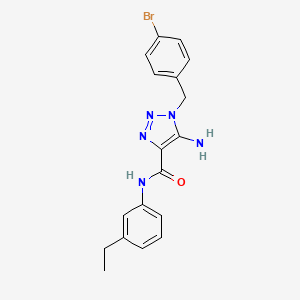
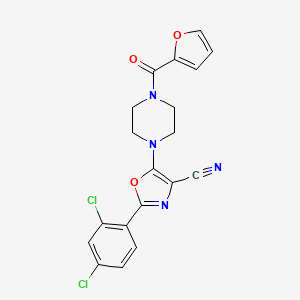
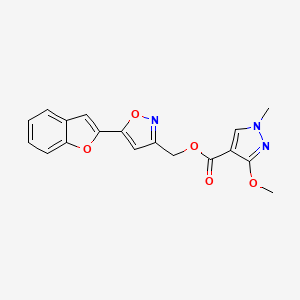
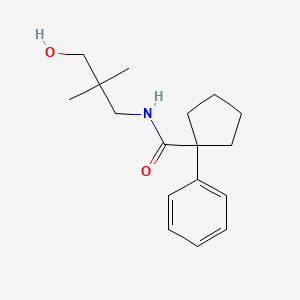
![N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2373088.png)
